3-[(4-methylphenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-[(4-methylphenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound with the molecular formula C18H23N3O3 and a molecular weight of 329.39352 g/mol . This compound is part of the triazaspirodecane family, which is known for its unique spirocyclic structure.
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-Methylbenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component of the necroptosis signaling pathway .
Mode of Action
3-(4-Methylbenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket of RIPK1, forming T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby affecting the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is a form of programmed cell death . This pathway is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . The inhibition of RIPK1 by 3-(4-Methylbenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione disrupts this pathway, potentially affecting various pathophysiological processes .
Result of Action
The molecular and cellular effects of 3-(4-Methylbenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione’s action would be the inhibition of the necroptosis signaling pathway . This could potentially prevent or reduce the occurrence of necroptosis, a form of programmed cell death .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 3-[(4-methylphenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3-[(4-methylphenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a selective agonist for delta opioid receptors, which could lead to the development of new analgesics with fewer side effects compared to traditional opioids.
Biological Research: The compound is used in studies to understand the role of delta opioid receptors in pain modulation and other physiological processes.
Industrial Applications: Its unique structure makes it a candidate for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other triazaspirodecane derivatives such as:
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Compared to these compounds, 3-[(4-methylphenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific functional groups, which confer distinct pharmacological properties and potential applications .
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-3-15(22)20-10-8-18(9-11-20)16(23)21(17(24)19-18)12-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXSQMIOBCZUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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